4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
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Overview
Description
4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolane ring: This step involves the cyclization of a suitable diol or halohydrin precursor under acidic or basic conditions.
Introduction of the propyl group: This can be achieved through alkylation reactions using propyl halides in the presence of a strong base.
Construction of the tetracyclic core: This step involves a series of cyclization and condensation reactions, often catalyzed by transition metals or strong acids.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine undergoes various types of chemical reactions, including:
Oxidation: The thia group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4,4-dimethyl-14-[2-(1-piperidinyl)ethyl]-8-(1-pyrrolidinyl)-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one .
- 4,4-dimethyl-8-(4-methyl-1-piperazinyl)-N-(pyridin-4-ylmethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine .
- 4,4-dimethyl-8-phenyl-N-(2-phenylethyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine .
Uniqueness
4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine stands out due to its unique combination of functional groups and tetracyclic structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
4,4-dimethyl-N-(oxolan-2-ylmethyl)-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine |
InChI |
InChI=1S/C22H28N4O2S/c1-4-6-16-15-11-28-22(2,3)9-14(15)17-18-19(29-21(17)26-16)20(25-12-24-18)23-10-13-7-5-8-27-13/h12-13H,4-11H2,1-3H3,(H,23,24,25) |
InChI Key |
VLFWHRSJRLBRIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NCC5CCCO5 |
Origin of Product |
United States |
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